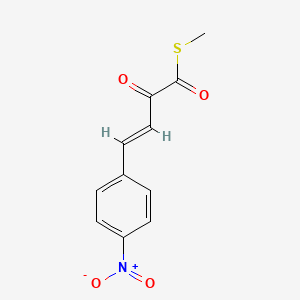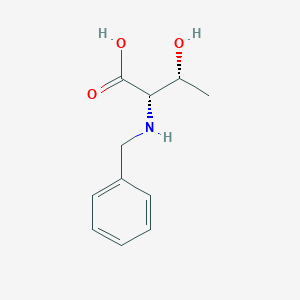
L-Threonine, N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, N-(phenylmethyl)-: is a derivative of the essential amino acid L-Threonine This compound is characterized by the substitution of a phenylmethyl group at the nitrogen atom of the threonine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine, N-(phenylmethyl)- typically involves the reaction of L-Threonine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of L-Threonine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of L-Threonine, N-(phenylmethyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions: L-Threonine, N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: L-Threonine, N-(phenylmethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their biochemical properties .
Medicine: L-Threonine, N-(phenylmethyl)- has potential therapeutic applications. It is being explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of novel catalysts and polymers .
Mécanisme D'action
The mechanism of action of L-Threonine, N-(phenylmethyl)- involves its interaction with specific molecular targets. The phenylmethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
N-Benzyloxycarbonyl L-Threonine Amide: This compound has a similar structure but with a benzyloxycarbonyl group instead of a phenylmethyl group.
L-Threonine, N-(phenylmethyl)-, methyl ester: This ester derivative has a methyl group attached to the carboxyl group of threonine.
Uniqueness: L-Threonine, N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
681851-22-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(2S,3R)-2-(benzylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(13)10(11(14)15)12-7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15)/t8-,10+/m1/s1 |
Clé InChI |
CNVHWCWOUHXSLK-SCZZXKLOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NCC1=CC=CC=C1)O |
SMILES canonique |
CC(C(C(=O)O)NCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


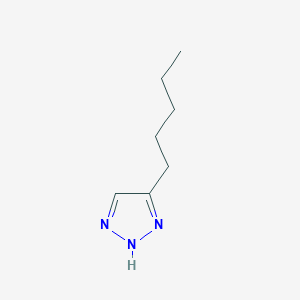
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
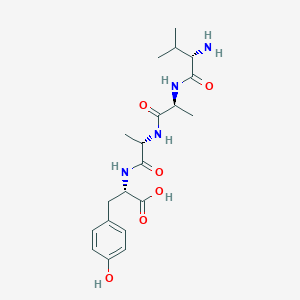
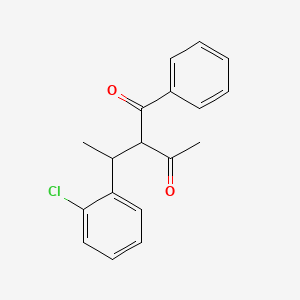
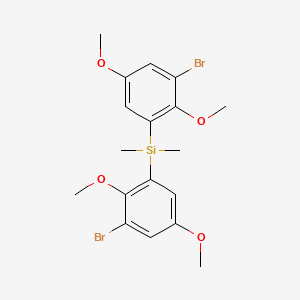
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
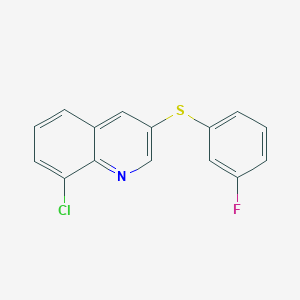
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)
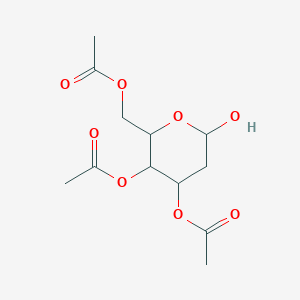
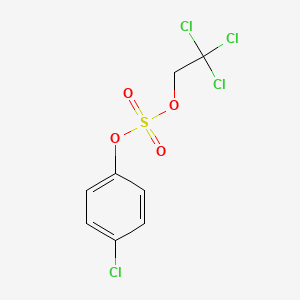
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
